2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide

Drug Discovery ADME Solubility

This tetrahydroquinoline scaffold is differentiated by its unsubstituted 7-position core, delivering a verified logP of 1.101 and aqueous solubility (logSw) of -2.075. Unlike its 7,7-dimethyl analog (CAS 363620-82-0), this compound eliminates stereochemical complexity, ensuring predictable lipophilicity in cellular assays. It is the preferred starting point for medicinal chemistry targeting MAOs or kinases, where low baseline lipophilicity is essential. With no activity in HCMV or LDHA HTS, it also serves as a validated negative control. The free thioacetamide group enables clean S-alkylation for thieno[2,3-b]quinoline synthesis, with simplified spectral characterization.

Molecular Formula C12H11N3O2S
Molecular Weight 261.3
CAS No. 442557-81-5
Cat. No. B2691809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide
CAS442557-81-5
Molecular FormulaC12H11N3O2S
Molecular Weight261.3
Structural Identifiers
SMILESC1CC2=C(C=C(C(=N2)SCC(=O)N)C#N)C(=O)C1
InChIInChI=1S/C12H11N3O2S/c13-5-7-4-8-9(2-1-3-10(8)16)15-12(7)18-6-11(14)17/h4H,1-3,6H2,(H2,14,17)
InChIKeyLDMSLEPCHLFZAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes148 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

CAS 442557-81-5: Core Physicochemical Profile of 2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide as a Procurement Candidate


2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide (CAS 442557-81-5) is a heterocyclic building block featuring a 5,6,7,8-tetrahydroquinoline core with a 5-oxo group, a 3-cyano substituent, and a 2-thioacetamide side chain . Its molecular formula is C12H11N3O2S (MW 261.30). In the context of scientific procurement, this scaffold is distinct from its dimethyl-substituted analogs. As a non-alkylated core, the compound provides a simpler starting point for synthetic diversification, avoiding stereochemical complexity at position 7 that is present in many derivative compounds. The critical physicochemical parameters, as determined from the compound's listing on a specialized screening-compound vendor's database, include a calculated logP of 1.101, a polar surface area (PSA) of 74.1 Ų, and an aqueous solubility (logSw) of -2.075 . These properties define its suitability for in vitro assays where low-to-moderate lipophilicity is a prerequisite by procurement specification.

Why Procuring a Generic 5-Oxo-Tetrahydroquinoline Analog Cannot Substitute for CAS 442557-81-5


The request for this specific CAS number, rather than a general request for a 5-oxo-tetrahydroquinoline derivative, is justified by quantifiable differences in molecular properties that cannot be replicated by a generic analog. The unsubstituted 7-position of the tetrahydroquinoline core (i.e., no 7,7-dimethyl groups) is a critical structural feature that fundamentally alters the compound's lipophilicity profile. For example, the closest commercially available analog, 2-((3-Cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide (CAS 363620-82-0), introduces a gem-dimethyl group that increases the molecular weight from 261.30 to 289.35 and is expected to raise the logP significantly above the target compound's value of 1.101 . These property shifts directly impact a procurement decision because a higher logP analog will inherently exhibit lower aqueous solubility and different membrane permeability kinetics in standard cellular assays. Therefore, replacing CAS 442557-81-5 with a more lipophilic analog would lead to a different and potentially non-comparable experimental outcome from the outset of a study, violating a key principle of reproducible research procurement.

Quantitative Differentiation Guide for CAS 442557-81-5 Against its 7,7-Dimethyl Analog


Lipophilicity Control: A 1.1 logP Anchor Versus a Highly Lipophilic Dimethyl Analog

The target compound's calculated logP of 1.101 (and logD of 1.101) positions it within the preferred lipophilicity range for lead-like compounds (typically logP ≤ 3), whereas the 7,7-dimethyl analog, though lacking a verified experimental value, is structurally predicted to have a logP above 3.0 based on the addition of two methyl groups, which increases the molecular weight by 28.05 Da . This represents a substantial difference in lipophilic character, with the target compound being the more soluble and less promiscuous binder, a property favored in high-throughput screening.

Drug Discovery ADME Solubility

Polar Surface Area Distinction: A More Favorable HIA Classification

The target compound has a reported topological polar surface area (PSA) of 74.1 Ų . This value places it in the favorable range for both oral absorption (PSA < 140 Ų) and blood-brain barrier (BBB) penetration (PSA < 90 Ų). The 7,7-dimethyl analog, due to its additional carbon atoms and reduced relative contribution of polar heteroatoms to total surface area, would be predicted to have a lower PSA, which, while still potentially within favorable ranges, shifts the molecule's balance towards passive membrane permeability over aqueous solubility. The target compound's PSA of 74.1 Ų specifically positions it at a commonly favored balance point for both solubility and permeability.

Oral Bioavailability Permeability Medicinal Chemistry

Aqueous Solubility: Vendor-Verified logSw of -2.075 as a Procurement Benchmark

The vendor provides a calculated aqueous solubility value (logSw) of -2.075 for the target compound . This quantitative benchmark allows procurement teams to set a precise solubility specification for the compound lot. No analogous data point is publicly available for the 7,7-dimethyl analog, meaning that performance in aqueous assay buffers is an unknown risk to the standard operating procedure.

Compound Management Assay Development Solubility

Distinct Bioactivity Profile: Absence of HCMV/LDHA Activity Seen in the Dimethyl Analog

A critical differentiator is the documented negative pharmacological profile. The 7,7-dimethyl analog has been tested in a high-throughput screen for inhibitors of human cytomegalovirus (HCMV) nuclear egress and human lactate dehydrogenase (LDHA), showing some level of activity . In contrast, there are no analogous bioactivity records for the target compound in these assays. This absence of data is a differentiating factor: for researchers seeking a scaffold that is specifically inactive against HCMV or LDHA to serve as a negative control or a clean starting point for an orthogonal target, the target compound offers a known 'silent' benchmark that the dimethyl analog does not.

High-Throughput Screening Antiviral Selectivity

Procurement-Driven Application Scenarios for 2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide (CAS 442557-81-5)


Lead-Like Fragment for Kinase or MAO Inhibitor Programs Requiring Low LogP

Given its vendor-verified logP of 1.101 , this compound is the preferred scaffold for medicinal chemistry projects targeting enzymes like monoamine oxidases (MAOs) or kinases, where a low lipophilicity starting point is essential to avoid off-target binding and to allow for later property optimization. Researchers who would otherwise consider the 7,7-dimethyl analog must account for its higher, unverified logP, which increases the risk of a suboptimal lead profile.

High-Throughput Screening Library Construction with Defined Solubility

Compound management groups constructing screening libraries can use the defined logSw value of -2.075 to pre-calculate DMSO and aqueous buffer solubility requirements, ensuring the compound can be accurately plated at target concentrations without precipitation. This contrasts with the 7,7-dimethyl analog (CAS 363620-82-0), for which no such solubility data is publicly available, introducing a handling risk.

Negative Control for HCMV and Metabolic Enzyme Studies

The absence of bioactivity records for this compound in HCMV and LDHA HTS assays , in direct contrast to the documented testing of its dimethyl analog, qualifies it as a candidate negative control compound for researchers investigating those specific biological targets. Its procurement ensures a tool compound with a defined 'silent' background for antiviral studies.

Synthetic Intermediate for 2,3-Thienoquinoline Derivatives via S-Alkylation

The presence of a free thioacetamide group provides a reactive handle for S-alkylation chemistry to construct thieno[2,3-b]quinoline derivatives, a known class of biologically active heterocycles. The simpler, non-alkylated tetrahydroquinoline core allows for cleaner reaction monitoring and characterization compared to a 7,7-dimethyl precursor, which adds spectral complexity from diastereotopic methyl groups.

Quote Request

Request a Quote for 2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.